BX471

Beschreibung

Eigenschaften

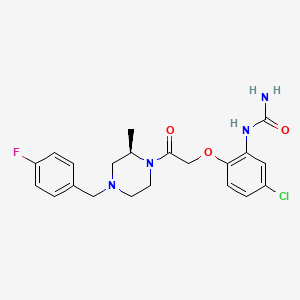

IUPAC Name |

[5-chloro-2-[2-[(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-2-oxoethoxy]phenyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClFN4O3/c1-14-11-26(12-15-2-5-17(23)6-3-15)8-9-27(14)20(28)13-30-19-7-4-16(22)10-18(19)25-21(24)29/h2-7,10,14H,8-9,11-13H2,1H3,(H3,24,25,29)/t14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYASZNUFDVMFH-CQSZACIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)NC(=O)N)CC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)NC(=O)N)CC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClFN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176164 |

Source

|

| Record name | BX-471 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217645-70-0 |

Source

|

| Record name | BX-471 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217645700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BX-471 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 217645-70-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BX-471 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76K17ZG4ZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BX471

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of BX471, a potent and selective non-peptide antagonist of the C-C chemokine receptor type 1 (CCR1). The information presented herein is curated from preclinical and research findings to serve as a detailed resource for professionals in the field of drug development and immunology.

Core Mechanism: Competitive Antagonism of CCR1

This compound functions as a potent, orally active, and selective non-peptide antagonist of the CC chemokine receptor-1 (CCR1).[1][2] Its primary mechanism of action is to bind directly to CCR1, a G-protein coupled receptor (GPCR), thereby competitively inhibiting the binding of its natural chemokine ligands.[3] Key endogenous ligands for CCR1 include Macrophage Inflammatory Protein-1α (MIP-1α or CCL3), Monocyte Chemoattractant Protein-3 (MCP-3 or CCL7), and RANTES (CCL5).[4]

By occupying the ligand-binding site, this compound allosterically prevents receptor activation and the subsequent initiation of downstream intracellular signaling cascades.[5] This blockade effectively neutralizes the biological effects mediated by CCR1 activation. Studies have identified specific amino acid residues within the transmembrane domains of CCR1, such as Tyr-113, Tyr-114, and Ile-259, as significant contributors to the binding of this compound.[5]

Inhibition of Downstream Signaling Pathways

Upon ligand binding, CCR1 typically activates intracellular signaling pathways that are crucial for leukocyte chemotaxis and activation. This compound effectively abrogates these signaling events. The binding of this compound to CCR1 prevents the conformational change required for coupling to intracellular G-proteins, thereby inhibiting downstream signaling.[1]

The key signaling events inhibited by this compound include:

-

Calcium Mobilization: this compound is a potent functional antagonist of CCR1-mediated increases in intracellular calcium (Ca²⁺) transients, a critical step in cell activation and migration.[1][6]

-

Extracellular Acidification: The compound inhibits the increase in the extracellular acidification rate that normally follows CCR1 activation.[1][2]

-

NF-κB Pathway: In models of allergic rhinitis, this compound has been shown to inhibit the TNF-α activated NF-κB pathway, leading to reduced expression of proinflammatory mediators.[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effects of blocking chemokine receptor CCR1 with this compound in two models of fibrosis prevention and rescue in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Predictions of CCR1 chemokine receptor structure and BX 471 antagonist binding followed by experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. JCI - A chemokine receptor CCR-1 antagonist reduces renal fibrosis after unilateral ureter ligation [jci.org]

- 7. dovepress.com [dovepress.com]

The Selective CCR1 Antagonist BX471: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-C chemokine receptor 1 (CCR1) is a key mediator in the inflammatory cascade, playing a pivotal role in the recruitment of leukocytes to sites of inflammation. Its involvement in a variety of autoimmune and inflammatory diseases has positioned it as a significant therapeutic target. BX471 is a potent and selective, orally active, non-peptide antagonist of CCR1. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its evaluation, and a visualization of the associated signaling pathways.

Introduction to CCR1 and the Role of this compound

C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of various immune cells, including monocytes, macrophages, T cells, neutrophils, and eosinophils. It is activated by several inflammatory chemokines, most notably CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3)[1]. The binding of these ligands to CCR1 initiates a downstream signaling cascade that leads to cellular responses such as chemotaxis, adhesion, and the release of inflammatory mediators[1]. The dysregulation of the CCR1 signaling axis is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and allergic rhinitis[2][3][4].

This compound (also known as ZK-811752) is a small molecule antagonist that selectively binds to CCR1, thereby blocking the binding of its natural chemokine ligands[5]. This competitive antagonism inhibits the downstream signaling events, ultimately mitigating the inflammatory response by preventing the migration of leukocytes to inflamed tissues[5][6]. This compound has demonstrated efficacy in various preclinical models of inflammatory diseases[3][5][7].

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity, functional potency, and pharmacokinetic profile.

Table 1: In Vitro Binding Affinity of this compound for CCR1

| Ligand | Receptor Species | Cell Line | Ki (nM) | Reference(s) |

| MIP-1α (CCL3) | Human | HEK293 | 1.0 | [6][8] |

| RANTES (CCL5) | Human | HEK293 | 2.8 | [6] |

| MCP-3 (CCL7) | Human | HEK293 | 5.5 | [6][8] |

| MIP-1α (CCL3) | Murine | HEK293 | 215 ± 46 | [5][9] |

Table 2: In Vitro Functional Activity of this compound

| Assay | Agonist | Receptor Species | Cell Line | IC50 (nM) | Reference(s) |

| Ca2+ Mobilization | MIP-1α (CCL3) | Human | CCR1-transfected cells | 5.8 ± 1 | [5] |

| Ca2+ Mobilization | MIP-1α (CCL3) | Murine | CCR1-transfected cells | 198 ± 7 | [5] |

| Chemotaxis | RANTES (CCL5) | Human | T lymphocytes | ~100 | [6] |

| Chemotaxis | MIP-1α (CCL3) | Human | Monocytes | ~100 | [6] |

Table 3: Selectivity Profile of this compound

| Receptor | Selectivity Fold vs. Human CCR1 | Reference(s) |

| CCR2 | >250 | [5] |

| CCR5 | >250 | [5] |

| CXCR4 | >250 | [5] |

| Other GPCRs (28 total) | >10,000 | [5][6] |

Table 4: Pharmacokinetic Parameters of this compound

| Species | Administration | Dose | Bioavailability (%) | Peak Plasma Concentration (µM) | Time to Peak (minutes) | Reference(s) |

| Dog | Oral / IV | 4 mg/kg | 60 | - | - | [5] |

| Mouse | Subcutaneous | 20 mg/kg | - | 9 | ~30 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the CCR1 receptor.

-

Principle: This is a competitive binding assay where the ability of unlabeled this compound to displace a radiolabeled CCR1 ligand (e.g., 125I-MIP-1α) from the receptor is measured.

-

Materials:

-

Cell membranes from HEK293 cells stably transfected with human or murine CCR1.

-

Radioligand: 125I-MIP-1α (CCL3).

-

Unlabeled competitor: this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the binding buffer, a fixed concentration of 125I-MIP-1α (typically at or below its Kd value), and varying concentrations of this compound.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled CCR1 ligand (e.g., 1 µM MIP-1α).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC₅₀ value is determined by non-linear regression analysis of the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a CCR1 agonist.

-

Principle: CCR1 activation leads to an increase in intracellular calcium ([Ca²⁺]i). This assay uses a calcium-sensitive fluorescent dye to measure changes in [Ca²⁺]i in response to a CCR1 agonist in the presence and absence of this compound.

-

Materials:

-

Cells expressing CCR1 (e.g., CCR1-transfected HEK293 cells or a monocytic cell line like THP-1).

-

CCR1 agonist (e.g., MIP-1α, RANTES).

-

This compound.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Pluronic F-127.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.

-

-

Procedure:

-

Plate the CCR1-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in the presence of Pluronic F-127 for approximately 1 hour at 37°C.

-

Wash the cells with assay buffer to remove extracellular dye.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).

-

Measure the baseline fluorescence.

-

Add a fixed concentration of the CCR1 agonist (typically the EC₅₀ concentration) to all wells simultaneously using the plate reader's integrated fluidics.

-

Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.

-

The data are typically expressed as the peak fluorescence response or the area under the curve.

-

The IC₅₀ value is determined by plotting the inhibition of the agonist-induced calcium response against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.

-

Chemotaxis Assay

This assay assesses the ability of this compound to block the directional migration of cells towards a CCR1 agonist.

-

Principle: This assay utilizes a transwell system where cells migrate through a porous membrane towards a chemoattractant gradient. The inhibitory effect of this compound on this migration is quantified.

-

Materials:

-

Leukocytes expressing CCR1 (e.g., human peripheral blood mononuclear cells, THP-1 monocytic cell line).

-

CCR1 agonist (e.g., MIP-1α, RANTES).

-

This compound.

-

Transwell inserts with a suitable pore size (e.g., 3-5 µm).

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA).

-

Cell staining and counting method (e.g., Calcein AM staining and fluorescence measurement, or manual counting).

-

-

Procedure:

-

Prepare a cell suspension in assay medium.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes at 37°C.

-

In the lower chamber of a 24-well plate, add the assay medium containing the CCR1 agonist. For negative control wells, add assay medium without the agonist.

-

Place the transwell inserts into the wells.

-

Add the pre-treated cell suspension to the upper chamber of the inserts.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for a period that allows for optimal cell migration (e.g., 90 minutes to 3 hours).

-

After incubation, remove the inserts. The number of migrated cells in the lower chamber can be quantified. Alternatively, non-migrated cells on the top of the insert membrane can be removed, and the migrated cells on the bottom of the membrane can be fixed, stained, and counted.

-

The percent inhibition of chemotaxis is calculated for each concentration of this compound.

-

The IC₅₀ value is determined from the dose-response curve.

-

In Vivo Efficacy Models

This is a widely used animal model for multiple sclerosis.

-

Objective: To assess the ability of this compound to ameliorate the clinical signs of EAE by inhibiting the infiltration of inflammatory cells into the central nervous system (CNS).

-

Animal Model: Lewis rats.

-

Induction of EAE: Immunization with myelin basic protein (MBP) emulsified in Complete Freund's Adjuvant (CFA).

-

Treatment Protocol: this compound administered orally at various doses (e.g., 50 mg/kg) daily, starting from the day of immunization or at the onset of clinical signs.

-

Endpoints:

-

Clinical scoring of disease severity (e.g., on a scale of 0-5, from no signs to paralysis).

-

Body weight changes.

-

Histopathological analysis of the spinal cord for inflammatory cell infiltration and demyelination.

-

Immunohistochemistry for markers of inflammation (e.g., CD45 for leukocytes).

-

This model is used to study renal inflammation and fibrosis.

-

Objective: To evaluate the efficacy of this compound in reducing leukocyte infiltration and subsequent renal fibrosis.

-

Animal Model: C57BL/6 mice.

-

Induction of UUO: Surgical ligation of one ureter.

-

Treatment Protocol: this compound administered subcutaneously or via other routes at a specified dose (e.g., 20 mg/kg) and frequency, either from the day of surgery or in a delayed treatment regimen[7].

-

Endpoints:

-

Quantification of interstitial leukocyte infiltration (e.g., CD45-positive cells) in kidney sections.

-

Assessment of renal fibrosis through Sirius Red staining or measurement of collagen content.

-

Gene expression analysis of pro-fibrotic and inflammatory markers (e.g., TGF-β, Collagen I, CCR1, CCR5) by qPCR.

-

This model mimics the inflammatory response seen in allergic rhinitis.

-

Objective: To examine the anti-inflammatory effect of this compound in an allergic airway disease model.

-

Animal Model: BALB/c mice.

-

Induction of Allergic Rhinitis: Sensitization with intraperitoneal injections of OVA in alum, followed by intranasal challenge with OVA[10].

-

Treatment Protocol: this compound administered intraperitoneally or orally prior to the final OVA challenges[10].

-

Endpoints:

-

Assessment of allergic symptoms (sneezing and nasal rubbing).

-

Measurement of serum levels of OVA-specific IgE and inflammatory cytokines (e.g., TNF-α).

-

Histological analysis of nasal passages for eosinophil infiltration and goblet cell hyperplasia.

-

Gene expression analysis of pro-inflammatory mediators in nasal tissue.

-

Signaling Pathways and Experimental Workflows

CCR1 Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by the binding of a chemokine ligand to CCR1, and the point of inhibition by this compound.

Caption: CCR1 signaling cascade and the inhibitory action of this compound.

General Experimental Workflow for In Vivo Efficacy Testing

This diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in a disease model.

Caption: General workflow for in vivo efficacy testing of this compound.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of CCR1 with demonstrated activity in a range of in vitro and in vivo models of inflammation. The data presented in this guide highlight its high affinity for the CCR1 receptor and its ability to functionally inhibit key cellular responses involved in the inflammatory cascade. The detailed experimental protocols provide a framework for the further investigation and evaluation of this compound and other CCR1 antagonists. The continued exploration of CCR1 as a therapeutic target holds promise for the development of novel treatments for a variety of inflammatory and autoimmune disorders. While clinical trials of this compound in multiple sclerosis did not demonstrate sufficient efficacy, the compound remains a valuable tool for preclinical research into the role of CCR1 in disease pathogenesis[2][11].

References

- 1. benchchem.com [benchchem.com]

- 2. Effects of blocking chemokine receptor CCR1 with this compound in two models of fibrosis prevention and rescue in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Effect of C-C Chemokine Receptor Type 1 (CCR1) Antagonist this compound on Allergic Rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: a CCR1 antagonist with anti-inflammatory activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. A chemokine receptor CCR-1 antagonist reduces renal fibrosis after unilateral ureter ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Therapeutic Effect of C-C Chemokine Receptor Type 1 (CCR1) Antagonist this compound on Allergic Rhinitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

BX471: A Comprehensive Technical Guide to its CCR1 Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

BX471 is a potent and selective, non-peptide antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] As a key regulator of immune cell migration, CCR1 is a significant therapeutic target for a variety of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and psoriasis.[3][4] This document provides an in-depth overview of the binding characteristics of this compound to its primary target, CCR1, presenting quantitative binding data, detailed experimental protocols for affinity determination, and visualizations of its mechanism of action.

Quantitative Binding Affinity of this compound

The affinity of this compound for the CCR1 receptor has been characterized through various in vitro assays, primarily radioligand binding studies. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters that quantify the potency of this antagonist.

Table 1: this compound Inhibitory Constant (Ki) Values

| Target Receptor | Ligand Displaced | Cell Line | Ki Value | Source(s) |

| Human CCR1 | MIP-1α (CCL3) | HEK293 | 1 nM | [1][2][5] |

| Human CCR1 | MCP-3 (CCL7) | HEK293 | 5.5 nM | [2] |

| Mouse CCR1 | 125I-MIP-1α (CCL3) | HEK293 | 215 ± 46 nM | [1][5] |

| Rat CCR1 | Not Specified | Not Specified | 121 ± 60 nM | [6] |

Table 2: this compound Half-Maximal Inhibitory Concentration (IC50) Values

| Target Receptor | Agonist Inhibited | Assay Type | IC50 Value | Source(s) |

| Human CCR1 | MIP-1α (CCL3) | Calcium Mobilization | 5.8 ± 1 nM | [1][5] |

| Human CCR1 | RANTES (CCL5) | Calcium Mobilization | 2 nM | [6] |

| Human CCR1 | MCP-3 (CCL7) | Calcium Mobilization | 6 nM | [6] |

| Mouse CCR1 | MIP-1α (CCL3) | Calcium Mobilization | 198 ± 7 nM | [1][5] |

This compound demonstrates high selectivity for CCR1, with over 250-fold greater selectivity compared to other chemokine receptors such as CCR2, CCR5, and CXCR4, and more than 10,000-fold selectivity against a broader panel of 28 G-protein-coupled receptors.[1][5]

Mechanism of Action: CCR1 Antagonism

This compound functions as a competitive antagonist, directly binding to the CCR1 receptor and thereby preventing the binding of its cognate chemokine ligands, such as MIP-1α (CCL3), RANTES (CCL5), and MCP-3 (CCL7).[6][7] This blockade of ligand binding inhibits the downstream signaling cascade initiated by CCR1 activation. Key cellular responses that are inhibited by this compound include:

-

Calcium Mobilization: A rapid and transient increase in intracellular calcium concentration is a hallmark of GPCR activation. This compound effectively inhibits agonist-induced calcium transients in cells expressing both human and mouse CCR1.[1][5][6]

-

Leukocyte Migration: By blocking CCR1 signaling, this compound inhibits the chemotaxis of immune cells, such as monocytes and lymphocytes, towards inflammatory sites.[1][8]

-

Other Cellular Responses: The antagonistic action of this compound also extends to inhibiting increases in extracellular acidification rates and the expression of adhesion molecules like CD11b.[1]

The following diagram illustrates the signaling pathway of CCR1 and the point of intervention by this compound.

Caption: CCR1 signaling pathway and this compound's point of inhibition.

Experimental Protocols

The determination of this compound's binding affinity is predominantly achieved through competitive radioligand binding assays. Below is a detailed methodology representative of such an experiment.

Radioligand Competition Binding Assay Protocol

1. Objective: To determine the inhibitory constant (Ki) of this compound for the CCR1 receptor by measuring its ability to displace a radiolabeled ligand.

2. Materials:

- Receptor Source: Cell membranes prepared from HEK293 cells recombinantly expressing the human or mouse CCR1 receptor.[2][5]

- Radioligand: 125I-labeled MIP-1α (CCL3) at a final concentration of approximately 0.1–0.2 nM.[2]

- Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO) at a range of concentrations.

- Non-specific Binding Control: A high concentration (e.g., 100 nM) of an unlabeled CCR1 ligand (e.g., MIP-1α).[2]

- Assay Buffer: Binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[9]

- Wash Buffer: Ice-cold assay buffer.

- Filtration Apparatus: 96-well plate harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[9]

- Detection: Scintillation counter.

3. Procedure:

- Plate Setup: Assays are typically performed in 96-well plates.[9]

- Incubation: To each well, add the receptor membrane preparation, the radioligand, and either the test compound (this compound at various concentrations), buffer (for total binding), or the non-specific binding control.[9][10]

- Equilibration: Incubate the plates for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.[9]

- Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through the glass fiber filters. The filters will trap the cell membranes with the bound radioligand.[9][10]

- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[9]

- Counting: Measure the radioactivity retained on the filters using a scintillation counter.[9]

4. Data Analysis:

- Specific Binding: Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

- IC50 Determination: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data using a non-linear regression model to determine the IC50 value.

- Ki Calculation: Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

The following diagram outlines the workflow for a typical radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound is a high-affinity antagonist of the CCR1 receptor, with its binding characteristics well-defined through standard pharmacological assays. The data presented herein, along with the detailed experimental protocols, provide a comprehensive resource for researchers and drug development professionals working on CCR1-targeted therapeutics. The potent and selective nature of this compound underscores its potential as a modulator of inflammatory responses and as a valuable tool for studying the role of the CCR1 signaling pathway in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Effects of blocking chemokine receptor CCR1 with this compound in two models of fibrosis prevention and rescue in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. JCI - A chemokine receptor CCR-1 antagonist reduces renal fibrosis after unilateral ureter ligation [jci.org]

- 6. researchgate.net [researchgate.net]

- 7. dovepress.com [dovepress.com]

- 8. researchgate.net [researchgate.net]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to the Structure and Function of BX471

This technical guide provides a comprehensive overview of BX471, a potent and selective non-peptide antagonist of the C-C chemokine receptor type 1 (CCR1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the CCR1 signaling pathway.

Core Compound Characteristics

This compound, also known as ZK-811752, is a small molecule inhibitor of CCR1.[1][2] It has been investigated for its therapeutic potential in a variety of inflammatory and autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and allergic rhinitis.[2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₂₁H₂₄ClFN₄O₃ | [3][5] |

| Molecular Weight | 434.89 g/mol | [5] |

| CAS Number | 217645-70-0 | [3][5] |

| Formal Name | N-[5-chloro-2-[2-[(2R)-4-[(4-fluorophenyl)methyl]-2-methyl-1-piperazinyl]-2-oxoethoxy]phenyl]-urea | [3] |

| Purity | ≥98% | |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) and Ethanol (22 mg/mL). Insoluble in water. | [5][6] |

| Storage | Store at +4°C |

Bioavailability and Pharmacokinetics

This compound has demonstrated oral activity with a bioavailability of approximately 60% in dogs.[6][7][8] In mice, subcutaneous administration of 20 mg/kg results in peak plasma levels of 9 μM within 30 minutes, which decline to about 0.4 μM after 2 hours.[7][8]

Mechanism of Action

This compound functions as a competitive antagonist of CCR1. It selectively binds to CCR1, thereby preventing the binding of its natural chemokine ligands, including Macrophage Inflammatory Protein-1α (MIP-1α/CCL3), RANTES (CCL5), and Monocyte Chemoattractant Protein-3 (MCP-3/CCL7).[3][9] This blockade inhibits downstream signaling pathways that are crucial for leukocyte trafficking and inflammation.

Signaling Pathway

The primary mechanism of action of this compound involves the inhibition of the TNF-α activated NF-κB signaling pathway.[9] By blocking CCR1, this compound prevents the activation of NF-κB, a key transcription factor for pro-inflammatory genes. This leads to a reduction in the expression of various inflammatory mediators.

Biological Activity and Efficacy

This compound is a potent and selective antagonist of human CCR1 with a Ki of 1 nM.[1] It exhibits over 250-fold selectivity for CCR1 compared to other chemokine receptors like CCR2, CCR5, and CXCR4.[8]

In Vitro Activity

| Assay | Species | IC₅₀ / Kᵢ | Reference |

| MIP-1α Binding | Human | Kᵢ = 1 nM | [1] |

| MCP-3 Binding | Human | Kᵢ = 5.5 nM | [1] |

| RANTES Binding | Human | Kᵢ = 2.8 nM | [3] |

| MIP-1α Induced Ca²⁺ Mobilization | Human | IC₅₀ = 5.8 ± 1 nM | [7] |

| MIP-1α Induced Ca²⁺ Mobilization | Mouse | IC₅₀ = 198 ± 7 nM | [7] |

| MIP-1α Binding | Mouse | Kᵢ = 215 ± 46 nM | [7][10] |

In Vivo Efficacy

This compound has demonstrated anti-inflammatory effects in various animal models:

-

Allergic Rhinitis: In a mouse model, this compound inhibited eosinophil recruitment and suppressed the expression of pro-inflammatory mediators.[9]

-

Multiple Sclerosis: In a rat model of experimental allergic encephalomyelitis, this compound effectively reduced disease severity.[7]

-

Renal Fibrosis: this compound decreased renal fibrosis in a mouse model of obstructive nephropathy.

-

Sepsis: Treatment with this compound attenuated the systemic inflammatory response in a sepsis model.[3]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

CCR1 Binding Assay

This protocol outlines the procedure to determine the binding affinity of this compound to CCR1.

Methodology:

-

Cell Preparation: Use HEK293 cells stably transfected with the human CCR1 receptor.

-

Ligand Preparation: Prepare a stock solution of a radiolabeled CCR1 ligand, such as ¹²⁵I-MIP-1α.

-

Competition Assay: In a multi-well plate, incubate the CCR1-expressing cells with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

-

Incubation: Allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the cell-bound radioligand from the unbound ligand.

-

Washing: Wash the filters to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.[1]

Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit CCR1-mediated intracellular calcium mobilization.

Methodology:

-

Cell Loading: Load CCR1-expressing cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-3 AM.

-

Baseline Measurement: Measure the baseline fluorescence of the cells.

-

Compound Addition: Add varying concentrations of this compound to the cells and incubate.

-

Agonist Stimulation: Stimulate the cells with a CCR1 agonist (e.g., MIP-1α).

-

Fluorescence Measurement: Continuously measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.

-

Data Analysis: Determine the IC₅₀ value of this compound by plotting the inhibition of the calcium response against the concentration of this compound.[7][10]

Conclusion

This compound is a well-characterized, potent, and selective antagonist of CCR1 with demonstrated efficacy in various preclinical models of inflammatory diseases. Its ability to block the CCR1 signaling pathway, particularly the TNF-α/NF-κB axis, makes it a valuable tool for research and a potential candidate for therapeutic development. This guide provides a foundational understanding of the structure, mechanism, and experimental validation of this compound for professionals in the field of drug discovery and development.

References

- 1. selleckchem.com [selleckchem.com]

- 2. BX-471 Berlex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. mdpi.com [mdpi.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. selleck.co.jp [selleck.co.jp]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. dovepress.com [dovepress.com]

- 10. JCI - A chemokine receptor CCR-1 antagonist reduces renal fibrosis after unilateral ureter ligation [jci.org]

The Role of BX471 in Blocking Leukocyte Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BX471, a potent and selective small-molecule antagonist of the C-C chemokine receptor 1 (CCR1). By blocking the CCR1 signaling pathway, this compound effectively inhibits the migration of leukocytes, a key process in the inflammatory response. This document details the mechanism of action of this compound, presents quantitative data from key preclinical studies, and outlines the experimental protocols used to evaluate its efficacy.

Core Mechanism of Action

This compound is an orally active, non-peptide antagonist of CCR1.[1] It exhibits high selectivity for CCR1, with a binding affinity (Ki) of 1 nM for the human receptor.[1] The primary function of CCR1 is to mediate the chemoattraction of various leukocytes, including monocytes, macrophages, and T-lymphocytes, to sites of inflammation in response to binding with its chemokine ligands, such as MIP-1α (CCL3) and RANTES (CCL5).[2] this compound competitively binds to CCR1, thereby preventing the binding of these chemokines and inhibiting the downstream signaling events that lead to cellular responses like calcium mobilization, increased extracellular acidification rate, and ultimately, leukocyte migration.[1][3]

Quantitative Data Presentation

The efficacy of this compound has been quantified in a variety of in vitro and in vivo experimental systems. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Binding Affinity and Functional Inhibition of this compound

| Assay Type | Target | Cell Line/System | Ligand | Parameter | Value | Reference |

| Radioligand Binding | Human CCR1 | HEK293 cells | 125I-MIP-1α | Ki | 1 nM | [1][4] |

| Radioligand Binding | Human CCR1 | HEK293 cells | 125I-MCP-3 | Ki | 5.5 nM | [4] |

| Radioligand Binding | Mouse CCR1 | HEK cells | 125I-MIP-1α | Ki | 215 ± 46 nM | [1][5] |

| Calcium Mobilization | Human CCR1 | CCR1-expressing cells | MIP-1α/CCL3 | IC50 | 5.8 ± 1 nM | [1][5] |

| Calcium Mobilization | Mouse CCR1 | CCR1-expressing cells | MIP-1α/CCL3 | IC50 | 198 ± 7 nM | [1][5] |

| Chemotaxis | Human Lymphocytes and Monocytes | Primary cells | MIP-1α and RANTES | - | Potent Inhibition | [6] |

Table 2: In Vivo Efficacy of this compound in Animal Models of Inflammation

| Animal Model | Species | This compound Dosage | Key Findings | Reference |

| Experimental Allergic Encephalomyelitis (EAE) | Rat | Not specified | Effectively reduces disease | [1] |

| Unilateral Ureter Obstruction (UUO) | Mouse | 20 mg/kg for 10 days | ~55% reduction of interstitial CD45 positive leukocytes | [1][5] |

| Unilateral Ureter Obstruction (UUO) | Mouse | 20 mg/kg for 10 days | 64% reduction of CD3-positive lymphocytes | [5] |

| Unilateral Ureter Obstruction (UUO) | Mouse | 20 mg/kg for 10 days | 50% reduction of F4/80-positive macrophages | [5] |

| Allergic Rhinitis | Mouse | Not specified | Reduced inflammatory chemokine and cytokine expression, suppressed eosinophil recruitment | [3] |

| Experimental Autoimmune Myocarditis | Rat | Subcutaneous, daily | Almost completely prevented the development of myocarditis | [7] |

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway

Caption: CCR1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Chemotaxis Assay

Caption: Experimental workflow for a representative chemotaxis assay.

Experimental Workflow: Calcium Mobilization Assay

Caption: Experimental workflow for a calcium mobilization assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from multiple sources to represent a standard approach for evaluating CCR1 antagonists like this compound.[8][9][10][11]

Chemotaxis Assay (Transwell Migration)

This assay measures the ability of this compound to block the directed migration of leukocytes towards a chemokine gradient.

1. Cell Culture and Preparation:

-

Culture a human monocytic cell line (e.g., THP-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.[8][9]

-

Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Prior to the assay, harvest cells in their logarithmic growth phase and wash them with an assay buffer (e.g., HBSS with 0.1% BSA).

-

Resuspend the cells in the assay buffer to a final concentration of 2 x 10^6 cells/mL.[8]

2. Assay Setup:

-

Use a 96-well chemotaxis chamber with a polycarbonate membrane (e.g., 5 µm pore size).[9]

-

In the lower wells of the chamber, add the assay buffer containing the chemoattractant (e.g., MIP-1α/CCL3) at a concentration known to induce optimal chemotaxis. Include a negative control with assay buffer only.

-

Prepare serial dilutions of this compound in the assay buffer.

-

Pre-incubate the THP-1 cell suspension with the various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.[9]

-

Add the pre-incubated cell suspension to the upper chamber of the transwell inserts.

3. Incubation and Quantification:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 90 minutes to 4 hours to allow for cell migration.[9]

-

After incubation, carefully remove the non-migrated cells from the top surface of the membrane.

-

Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with DAPI or crystal violet).

-

Count the number of migrated cells per field of view using a microscope.

4. Data Analysis:

-

Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a CCR1 agonist.

1. Cell Preparation:

-

Use a cell line stably expressing human CCR1 (e.g., HEK293-CCR1).

-

Culture the cells to approximately 80-90% confluency.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.[10][11]

-

Wash the cells to remove excess dye and resuspend them in an appropriate assay buffer.

2. Assay Procedure:

-

Dispense the dye-loaded cells into a 96- or 384-well microplate.

-

Add varying concentrations of this compound or vehicle control to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for antagonist binding.

-

Place the plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Measure the baseline fluorescence for a short period.

-

Add a CCR1 agonist (e.g., MIP-1α/CCL3) at a predetermined EC80 concentration to all wells to stimulate the receptor.

-

Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.

3. Data Analysis:

-

The antagonist activity of this compound is determined by its ability to reduce the agonist-induced fluorescence signal.

-

Calculate the percent inhibition of the calcium response for each concentration of this compound.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.

In Vivo Models of Leukocyte Migration

This compound has demonstrated significant anti-inflammatory effects in various animal models of diseases characterized by leukocyte infiltration.

Rat Experimental Allergic Encephalomyelitis (EAE)

EAE is a widely used animal model for multiple sclerosis, an autoimmune disease of the central nervous system.[12][13] The disease is induced in rats by immunization with myelin basic protein or other components of the central nervous system, leading to inflammation and demyelination driven by infiltrating leukocytes. Treatment with this compound has been shown to effectively reduce the severity of the disease in this model, highlighting its potential to block leukocyte migration into the central nervous system.[1]

Mouse Unilateral Ureter Obstruction (UUO)

The UUO model is a well-established method for inducing renal inflammation and fibrosis.[2][14] Ligation of one ureter leads to the recruitment of a large number of leukocytes, including macrophages and lymphocytes, into the kidney, contributing to tissue damage and scarring. In this model, administration of this compound at a dose of 20 mg/kg for 10 days resulted in a significant reduction in the infiltration of total leukocytes (CD45+ cells) by approximately 55%, as well as specific reductions in T-lymphocytes and macrophages.[1][5] These findings demonstrate the potent ability of this compound to inhibit leukocyte migration into inflamed renal tissue.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic Effect of C-C Chemokine Receptor Type 1 (CCR1) Antagonist this compound on Allergic Rhinitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. JCI - A chemokine receptor CCR-1 antagonist reduces renal fibrosis after unilateral ureter ligation [jci.org]

- 6. researchgate.net [researchgate.net]

- 7. A CCR1 antagonist prevents the development of experimental autoimmune myocarditis in association with T cell inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Treatment of experimental allergic encephalomyelitis in rats with total body irradiation and syngeneic BMT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Experimental autoimmune encephalomyelitis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Murine Model of Irreversible and Reversible Unilateral Ureteric Obstruction - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Properties of BX471: A Technical Guide

Introduction

BX471 is a potent, orally active, non-peptide antagonist of the C-C chemokine receptor type 1 (CCR1).[1][2] Chemokines and their receptors are integral to the directed migration of immune cells, and CCR1 has been identified as a key player in a variety of proinflammatory and autoimmune diseases, making it an attractive therapeutic target.[3][4][5] this compound functions by competitively binding to CCR1, thereby inhibiting the downstream signaling cascades that lead to an inflammatory response.[6] This document provides a comprehensive overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols from pivotal studies, and visualizing the associated biological pathways and workflows.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key binding affinities, inhibitory concentrations, and observed physiological effects.

Table 1: In Vitro Activity of this compound

| Parameter | Species | Ligand Displaced | Value | Reference(s) |

| Binding Affinity (Ki) | Human | MIP-1α (CCL3) | 1.0 ± 0.03 nM | [2][6] |

| Human | MCP-3 (CCL7) | 5.5 nM | [2] | |

| Mouse | 125I-MIP-1α (CCL3) | 215 ± 46 nM | [1][6] | |

| Inhibitory Concentration (IC50) | Human | MIP-1α induced Ca2+ mobilization | 5.8 ± 1 nM | [1][6] |

| Mouse | MIP-1α induced Ca2+ mobilization | 198 ± 7 nM | [1][6] | |

| Selectivity | Human | Over 28 other GPCRs | >10,000-fold | [1] |

| Human | Over CCR2, CCR5, CXCR4 | >250-fold | [1][6] |

Table 2: In Vivo Anti-Inflammatory Effects of this compound

| Disease Model | Species | This compound Dosage | Key Finding(s) | Reference(s) |

| Allergic Rhinitis | Mouse | Not specified | Reduced inflammatory chemokines, cytokines, and eosinophil recruitment. | [7][8] |

| Sepsis (Cecal Ligation) | Mouse | Not specified | Protected against lung and liver injury; attenuated MPO activity. | [9] |

| Renal Fibrosis (UUO) | Mouse | 20 mg/kg | Reduced interstitial CD45+ leukocytes by ~55%. | [1] |

| Mouse | Not specified | Reduced interstitial macrophage and lymphocyte infiltrate by 40-60%. | [10] | |

| Mouse | Not specified | Significantly reduced collagen I mRNA and protein expression. | [10] | |

| Osteoarthritis (DMM) | Mouse | 10 µM (intra-articular) | Mitigated IL-1β-induced cartilage aging and degradation. | [11] |

| Hemorrhagic Shock | Rat | 0.5 µmol/kg | Reduced fluid resuscitation requirements by over 60%. | [12] |

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily by antagonizing the CCR1 receptor. CCR1 ligands, such as MIP-1α (CCL3), RANTES (CCL5), and MCP-3 (CCL7), are key chemoattractants for various leukocytes, including monocytes, macrophages, eosinophils, and T cells.[7][13][14] By binding to CCR1, these chemokines trigger intracellular signaling cascades that promote cell migration to sites of inflammation.

This compound acts as a competitive inhibitor, directly binding to CCR1 and blocking the binding of its natural ligands.[6][7][8] This blockade prevents receptor activation and inhibits downstream events, including G-protein coupling, calcium mobilization, and the activation of pathways like the TNF-α-mediated NF-κB signaling cascade.[1][7][8] The inhibition of the NF-κB pathway is a crucial component of this compound's action, as NF-κB is a master regulator of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[7]

The ultimate outcome of CCR1 blockade by this compound is the suppression of leukocyte recruitment to inflamed tissues, leading to a reduction in the expression of pro-inflammatory mediators such as Th2 cytokines (IL-4, IL-13), IL-1β, VCAM-1, and GM-CSF.[7][8]

Signaling Pathway of this compound Action

Caption: Mechanism of this compound as a CCR1 antagonist inhibiting inflammatory signaling.

Experimental Protocols

This section details the methodologies used in key studies to evaluate the anti-inflammatory properties of this compound.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the CCR1 receptor.

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells transfected to express either human or murine CCR1.[2][6]

-

Radioligand: 125I-labeled MIP-1α (CCL3) at a final concentration of approximately 0.1-0.2 nM.[2]

-

Procedure:

-

Transfected HEK 293 cells (e.g., 8,000 to 300,000 cells per assay point) are incubated with the 125I-MIP-1α radioligand.[2]

-

Increasing concentrations of unlabeled this compound are added to compete for binding to the CCR1 receptor.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The reaction is terminated by filtration, separating the cells (with bound radioligand) from the unbound radioligand.

-

The amount of radioactivity on the filter is measured using a gamma counter.

-

Non-specific binding is determined in the presence of a high concentration (e.g., 100 nM) of unlabeled chemokine.[2]

-

The data are analyzed using Scatchard plots or non-linear regression to calculate the Ki value for this compound.[6]

-

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the signaling response (calcium release) following receptor activation.

-

Cell Line: HEK 293 cells expressing human or murine CCR1.[6]

-

Calcium Indicator Dye: Fluo-3 AM or a similar fluorescent calcium indicator.

-

Procedure:

-

CCR1-expressing cells are loaded with the Fluo-3 AM dye.

-

The cells are pre-treated with increasing concentrations of this compound for approximately 15 minutes.[6]

-

A CCR1 agonist, such as MIP-1α, is added to stimulate the cells.

-

The change in intracellular calcium concentration is measured by monitoring the change in fluorescence over time using a fluorometer or plate reader.

-

The concentration of this compound that inhibits 50% of the maximum calcium response (IC50) is calculated.[6]

-

In Vivo Murine Model of Allergic Rhinitis

This protocol evaluates the efficacy of this compound in a disease-relevant animal model.[7][8]

-

Animal Model: Female BALB/c mice.[8]

-

Sensitization and Challenge:

-

Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum.

-

Following sensitization, mice are challenged intranasally with OVA to induce an allergic inflammatory response in the nasal passages.

-

-

This compound Administration: this compound is administered to a treatment group of mice, typically prior to the OVA challenge. A control group receives a vehicle solution.

-

Outcome Measures:

-

Symptom Scoring: Nasal symptoms such as sneezing and rubbing are counted and scored.

-

Eosinophil Recruitment: Nasal lavage fluid is collected, and eosinophils are counted using staining methods.

-

Gene and Protein Expression: Nasal tissue is harvested. Real-time quantitative PCR (RT-qPCR) is used to measure mRNA levels of proinflammatory mediators (e.g., RANTES, MIP-1α, VCAM-1).[7] Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure protein levels of OVA-specific IgE and various cytokines in serum or nasal lavage fluid.[7]

-

Histology: Nasal tissue is sectioned and stained (e.g., with H&E) to visualize and quantify inflammatory cell infiltration.

-

Experimental Workflow: Allergic Rhinitis Model

Caption: Workflow for evaluating this compound in a murine model of allergic rhinitis.

Conclusion

This compound is a highly potent and selective antagonist of the CCR1 receptor with demonstrated anti-inflammatory activity across a range of preclinical models. Its mechanism of action, centered on the blockade of leukocyte chemoattraction and the inhibition of the NF-κB inflammatory pathway, provides a strong rationale for its therapeutic potential in inflammatory and autoimmune diseases. The quantitative data from in vitro and in vivo studies consistently support its efficacy in reducing inflammatory cell infiltration and downregulating key inflammatory mediators. While clinical trials have explored its use in conditions like multiple sclerosis, the robust preclinical data suggest that targeting the CCR1 pathway with molecules like this compound remains a promising strategy for the development of novel anti-inflammatory therapies.[5][15][16]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound: a CCR1 antagonist with anti-inflammatory activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. CCR1 antagonists: what have we learned from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. JCI - A chemokine receptor CCR-1 antagonist reduces renal fibrosis after unilateral ureter ligation [jci.org]

- 7. dovepress.com [dovepress.com]

- 8. Therapeutic Effect of C-C Chemokine Receptor Type 1 (CCR1) Antagonist this compound on Allergic Rhinitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Treatment with this compound, a CC chemokine receptor 1 antagonist, attenuates systemic inflammatory response during sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A chemokine receptor CCR-1 antagonist reduces renal fibrosis after unilateral ureter ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of CC chemokine receptor 1 ameliorates osteoarthritis in mouse by activating PPAR-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Chemokine (C-C Motif) Receptor 1 Antagonist this compound Improves Fluid Resuscitation in Rat Models of Hemorrhagic Shock | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. CCR1 Antagonists: What Have We Learned From Clinical Trials | Bentham Science [eurekaselect.com]

The CCR1 Antagonist BX471: An In-depth Technical Guide on its Modulatory Role in the TNF-α Activated NF-κB Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of BX471, a potent and selective small-molecule antagonist of the C-C chemokine receptor 1 (CCR1), with a specific focus on its effects on the tumor necrosis factor-alpha (TNF-α) activated nuclear factor-kappa B (NF-κB) signaling pathway. This document synthesizes available data to elucidate the molecular interactions and downstream consequences of this compound administration in inflammatory contexts.

Executive Summary

This compound is a well-characterized antagonist of CCR1, a key receptor in mediating the inflammatory response.[1] Emerging evidence strongly indicates that the anti-inflammatory properties of this compound are, in significant part, attributable to its ability to indirectly modulate the TNF-α/NF-κB signaling axis. The primary mechanism of action appears to be the inhibition of TNF-α production, which subsequently leads to a reduction in NF-κB activation.[2][3] This guide will detail the current understanding of this mechanism, present available quantitative data, and provide standardized protocols for key experiments relevant to this pathway.

Mechanism of Action: Indirect Inhibition of the TNF-α/NF-κB Pathway

The canonical TNF-α-activated NF-κB signaling pathway is a cornerstone of the inflammatory response. Its activation leads to the transcription of a wide array of pro-inflammatory genes. The available evidence suggests that this compound's primary influence on this pathway is not through direct interaction with the TNF-α receptor or its downstream signaling intermediates, but rather by attenuating the production of TNF-α itself.

By antagonizing CCR1, this compound inhibits the recruitment and activation of inflammatory cells, a major source of TNF-α. This reduction in TNF-α levels leads to decreased activation of the NF-κB pathway.[2][3]

Figure 1. Proposed mechanism of this compound's effect on the TNF-α/NF-κB pathway.

While direct inhibition of the TNF-α signaling cascade by this compound has not been documented, the net effect of reduced TNF-α production is a significant downregulation of NF-κB-dependent pro-inflammatory gene expression.

Quantitative Data

The following tables summarize the available quantitative data regarding the effects of this compound. It is important to note that direct dose-response data for this compound on TNF-α-induced IKK phosphorylation or IκBα degradation is not currently available in the public literature. The data presented here reflects the effect of this compound on markers of inflammation, including those downstream of the NF-κB pathway.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Allergic Rhinitis

| Parameter | Control Group | This compound-Treated Group | P-value | Reference |

| TNF-α protein level (relative) | High | Significantly Reduced | < 0.05 | [2][3] |

| NF-κB p65 protein level (relative) | High | Significantly Reduced | < 0.05 | [2][3] |

*Data is qualitative ("High" vs. "Significantly Reduced") as reported in the source.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of compounds like this compound on the TNF-α activated NF-κB pathway.

Western Blot for Phosphorylated IκBα (p-IκBα) and Total IκBα

This protocol is designed to assess the phosphorylation and subsequent degradation of IκBα, a key event in NF-κB activation.

Figure 2. Workflow for Western blot analysis of IκBα phosphorylation.

Materials:

-

Cell line of interest (e.g., THP-1, RAW 264.7, primary macrophages)

-

This compound

-

Recombinant human or murine TNF-α

-

RIPA lysis buffer

-

Protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-IκBα (Ser32), Rabbit anti-IκBα

-

HRP-conjugated goat anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells to achieve 80-90% confluency. Pre-treat cells with varying concentrations of this compound for 1-2 hours. Stimulate cells with TNF-α (e.g., 10 ng/mL) for the desired time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibody overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize p-IκBα levels to total IκBα or a loading control (e.g., β-actin).

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Materials:

-

HEK293T or other suitable cell line

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

This compound

-

Recombinant TNF-α

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and a control plasmid.

-

Treatment: After 24 hours, pre-treat the cells with this compound for 1-2 hours, followed by stimulation with TNF-α for 6-8 hours.

-

Lysis and Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of NF-κB activity relative to the unstimulated control.

IKK Kinase Assay

This in vitro assay directly measures the enzymatic activity of the IKK complex.

Materials:

-

Cell line of interest

-

This compound

-

Recombinant TNF-α

-

Lysis buffer for immunoprecipitation

-

Anti-IKKγ antibody

-

Protein A/G agarose beads

-

IKK kinase assay buffer

-

Recombinant IκBα substrate (e.g., GST-IκBα)

-

[γ-³²P]ATP

-

SDS-PAGE gels and autoradiography supplies

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound and/or TNF-α as described for the Western blot protocol. Lyse cells in a non-denaturing buffer.

-

Immunoprecipitation: Immunoprecipitate the IKK complex using an anti-IKKγ antibody and protein A/G beads.

-

Kinase Reaction: Resuspend the immunoprecipitated IKK complex in kinase buffer containing GST-IκBα and [γ-³²P]ATP. Incubate at 30°C for 30 minutes.

-

Analysis: Stop the reaction and separate the proteins by SDS-PAGE. Visualize the phosphorylated GST-IκBα by autoradiography.

Conclusion

The CCR1 antagonist this compound demonstrates significant anti-inflammatory effects that are closely linked to the TNF-α activated NF-κB pathway. The primary mechanism supported by current evidence is the indirect inhibition of this pathway through the suppression of TNF-α production by inflammatory cells.[2][3] While direct inhibitory effects of this compound on the downstream components of the TNF-α signaling cascade have not been reported, its ability to reduce the primary inflammatory signal makes it a compound of significant interest in the development of therapeutics for inflammatory and autoimmune diseases. Further research focusing on potential direct interactions with the TNF-α/NF-κB signaling machinery would provide a more complete understanding of its molecular pharmacology.

References

The Discovery and Development of BX471: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

BX471, also known as ZK-811752, is a potent and selective, orally active non-peptide antagonist of the C-C chemokine receptor 1 (CCR1). This document provides a comprehensive technical overview of the discovery, preclinical, and clinical development of this compound. It details the mechanism of action, key in vitro and in vivo experimental data, and the underlying signaling pathways. Methodologies for pivotal experiments are described to facilitate understanding and potential replication. All quantitative data are summarized in structured tables, and logical relationships are visualized using diagrams.

Introduction

Chemokine receptors are critical mediators of leukocyte migration in inflammatory and autoimmune diseases. Among these, CCR1 has emerged as a promising therapeutic target due to its role in recruiting monocytes and other inflammatory cells to sites of inflammation. This compound was developed as a small molecule antagonist to block the interaction of CCR1 with its cognate chemokines, primarily MIP-1α (CCL3) and RANTES (CCL5), thereby inhibiting downstream inflammatory cascades.

Mechanism of Action

This compound is a competitive antagonist of CCR1. It binds to the receptor, preventing the binding of its natural chemokine ligands. This blockade inhibits the G-protein-coupled signaling cascade, leading to the suppression of downstream cellular responses, including calcium mobilization, chemotaxis, and the activation of pro-inflammatory transcription factors such as NF-κB.

Signaling Pathway

The binding of chemokines like MIP-1α to CCR1 activates heterotrimeric G-proteins, specifically of the Gαi subtype. This leads to the dissociation of the Gαi and Gβγ subunits. The Gβγ subunit activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This calcium influx, along with DAG, activates protein kinase C (PKC). Concurrently, the signaling cascade leads to the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB). Phosphorylated IκB is targeted for degradation, allowing the nuclear factor kappa B (NF-κB) to translocate to the nucleus and initiate the transcription of various pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This compound, by blocking the initial ligand-receptor interaction, abrogates this entire downstream signaling pathway.

In Vitro Pharmacology

Binding Affinity

The binding affinity of this compound to CCR1 has been determined through radioligand binding assays. These experiments typically involve the use of cell membranes from HEK293 cells recombinantly expressing human CCR1 and a radiolabeled CCR1 ligand, such as 125I-MIP-1α.

| Parameter | Species | Ligand | Cell Line | Value | Reference |

| Ki | Human | MIP-1α | HEK293-CCR1 | 1.0 ± 0.03 nM | [1] |

| Ki | Human | MCP-3 | HEK293-CCR1 | 5.5 nM | [2] |

| Ki | Mouse | MIP-1α | HEK293-CCR1 | 215 ± 46 nM | [1] |

Functional Antagonism

The functional antagonist activity of this compound was assessed by its ability to inhibit chemokine-induced intracellular calcium mobilization.

| Parameter | Species | Agonist | Cell Line | Value | Reference |

| IC50 | Human | MIP-1α | HEK293-CCR1 | 5.8 ± 1.0 nM | [1] |

| IC50 | Mouse | MIP-1α | HEK293-CCR1 | 198 ± 7 nM | [1] |

Selectivity

This compound exhibits high selectivity for CCR1 over other chemokine receptors.

| Receptor | Selectivity Fold (over CCR1) | Reference |

| CCR2 | >250 | [3] |

| CCR5 | >250 | [3] |

| CXCR4 | >250 | [3] |

| 28 other GPCRs | >10,000 | [3] |

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human CCR1 receptor.

Materials:

-

HEK293 cells stably expressing human CCR1.

-

Binding Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.

-

Radioligand: 125I-MIP-1α (final concentration ~0.1-0.2 nM).

-

Non-specific binding control: Unlabeled MIP-1α (100 nM).

-

Test compound: this compound at various concentrations.

-

96-well filter plates (e.g., Millipore Multiscreen).

-

Scintillation counter.

Procedure:

-

Prepare cell membranes from HEK293-CCR1 cells by homogenization and centrifugation.

-

Resuspend the membrane pellet in binding buffer.

-

In a 96-well plate, add binding buffer, cell membranes, 125I-MIP-1α, and varying concentrations of this compound or unlabeled MIP-1α for non-specific binding determination.

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold binding buffer to remove unbound radioligand.

-

Allow the filters to dry, and measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value by non-linear regression analysis of the competition binding data and calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit chemokine-induced intracellular calcium release.

Materials:

-

HEK293 cells stably expressing human CCR1.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium-sensitive fluorescent dye: Fura-2 AM.

-

Agonist: MIP-1α.

-

Test compound: this compound at various concentrations.

-

Fluorescence plate reader capable of kinetic reading.

Procedure:

-

Seed HEK293-CCR1 cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with Fura-2 AM in assay buffer for 60 minutes at 37°C.

-

Wash the cells with assay buffer to remove extracellular dye.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle for 15-30 minutes.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Add MIP-1α to the wells and immediately begin kinetic measurement of fluorescence changes over time (typically excitation at 340/380 nm and emission at 510 nm).

-

The change in fluorescence ratio (340/380) corresponds to the change in intracellular calcium concentration.

-

Determine the inhibitory effect of this compound at each concentration and calculate the IC50 value.

In Vivo Pharmacology

Pharmacokinetics

| Species | Dose | Route | Bioavailability (%) | Tmax (h) | Cmax (µM) | t1/2 (h) | Reference |

| Dog | 4 mg/kg | p.o. | 60 | ~1-2 | - | ~3 | [3] |

| Mouse | 20 mg/kg | s.c. | - | 0.5 | 9 | ~1-2 | [3] |

Preclinical Efficacy Models

The UUO model is a well-established method for inducing renal interstitial fibrosis. In this model, this compound has been shown to reduce leukocyte infiltration and markers of fibrosis.

| Treatment Group | Interstitial Macrophages & Lymphocytes (% reduction vs. vehicle) | Interstitial Fibroblasts (% reduction vs. vehicle) | Interstitial Volume (% reduction vs. vehicle) | Collagen I mRNA (% reduction vs. vehicle) | Reference |

| This compound (day 0-10) | 40-60 | 45 | 25 | Significant Reduction | [1] |

| This compound (day 6-10) | 40-60 | 45 | 25 | Significant Reduction | [1] |

EAE is the most commonly used animal model for multiple sclerosis. This compound has demonstrated efficacy in reducing disease severity in this model.

| Treatment Group | Dose | Route | Effect on Disease Severity | Reference |

| This compound | 20 and 50 mg/kg | p.o. | Dose-dependent decrease in disease severity | [2] |

Clinical Development

This compound progressed to Phase I and Phase II clinical trials for the treatment of multiple sclerosis.[4] However, a 16-week, randomized, double-blind, placebo-controlled Phase II trial in 105 patients with relapsing-remitting multiple sclerosis did not show a significant treatment difference for the primary endpoint, which was the cumulative number of newly active lesions on serial MRI scans.[5] While the drug was well-tolerated, the lack of efficacy led to the discontinuation of its development for this indication.[5]

Conclusion

This compound is a potent and selective CCR1 antagonist with demonstrated anti-inflammatory effects in a range of preclinical models. Its development highlighted the therapeutic potential of targeting the CCR1 pathway. Although the clinical trial in multiple sclerosis did not meet its primary endpoint, the data generated during the discovery and development of this compound provide a valuable resource for the scientific community and for the future development of chemokine receptor antagonists. The detailed methodologies and comprehensive data presented in this whitepaper serve as a technical guide for researchers in the field of drug discovery and inflammation.

References

- 1. Video: Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]

- 2. benchchem.com [benchchem.com]

- 3. Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]

- 4. Frontiers | Overexpression of IκB⍺ modulates NF-κB activation of inflammatory target gene expression [frontiersin.org]

- 5. researchgate.net [researchgate.net]

The Impact of BX471 on Eosinophil Recruitment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract